molecular formula C18H15F2N3O3S B2981209 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921550-06-3

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2981209
CAS RN: 921550-06-3
M. Wt: 391.39
InChI Key: BMYFXQUJOQNMAK-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as DFP-10917, is a synthetic compound that has shown promising results in scientific research.

Scientific Research Applications

Antimicrobial Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against drug-resistant strains . The compound could potentially be explored for similar antimicrobial properties.

Inhibition of Enzymatic Activity

Some benzenesulfonamide derivatives are potent inhibitors of enzymes like Glutathione Transferase Omega-1 . The compound could be investigated for its ability to inhibit specific enzymes relevant to certain diseases.

Drug Development

The structural features of benzenesulfonamide derivatives make them candidates for drug development, particularly in designing drugs with specific pharmacological profiles .

Antibacterial Agents

Certain benzenesulfonamide derivatives have shown activity against bacterial strains such as E. coli and S. flexenari, suggesting their potential as antibacterial agents .

Green Chemistry Applications

Benzenesulfonamide derivatives have been used in green chemistry applications, such as in the preparation of 1,2-diamines from N-tosylaziridine . The compound could be utilized in environmentally friendly chemical processes.

Synthesis of Biological Heterocycles

The synthesis of structurally diverse benzenesulfinamide derivatives has implications in biological heterocycles synthesis, which is a key area in medicinal chemistry .

properties

IUPAC Name

2,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-6-8-17(15(20)12-14)27(25,26)21-10-11-23-18(24)9-7-16(22-23)13-4-2-1-3-5-13/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYFXQUJOQNMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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